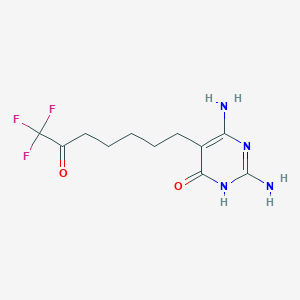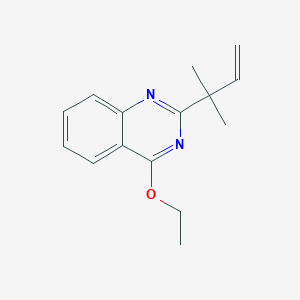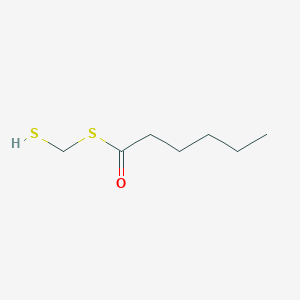![molecular formula C16H30OSi2 B12605937 tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane CAS No. 648428-53-9](/img/structure/B12605937.png)
tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane is an organosilicon compound that features a tert-butyl group, dimethylsilyl group, phenyl group, and a trimethylsilyloxy group. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols and other functional groups due to its stability and ease of removal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with phenyl(trimethylsilyloxy)methane in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane is used as a protecting group for alcohols and other sensitive functional groups. Its stability under a wide range of conditions makes it valuable in multi-step synthetic processes.
Biology
The compound is used in the synthesis of biologically active molecules, where it helps protect functional groups during complex synthetic routes.
Medicine
In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane exerts its effects involves the formation of stable silyl ethers. The tert-butyl and dimethylsilyl groups provide steric hindrance, protecting the functional groups from unwanted reactions. The trimethylsilyloxy group can be easily removed under mild conditions, allowing for the recovery of the original functional group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used for similar purposes but offers less steric protection.
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the phenyl and trimethylsilyloxy groups.
Phenyl(trimethylsilyloxy)methane: Shares the trimethylsilyloxy group but differs in other substituents.
Uniqueness
tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane is unique due to its combination of steric protection and ease of removal. The presence of both tert-butyl and trimethylsilyloxy groups provides enhanced stability and versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
648428-53-9 |
|---|---|
Molekularformel |
C16H30OSi2 |
Molekulargewicht |
294.58 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[phenyl(trimethylsilyloxy)methyl]silane |
InChI |
InChI=1S/C16H30OSi2/c1-16(2,3)19(7,8)15(17-18(4,5)6)14-12-10-9-11-13-14/h9-13,15H,1-8H3 |
InChI-Schlüssel |
QNPHZXUYJCRGDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)

![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)




![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)
![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)

![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)

![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)
